4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol
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Overview
Description
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a phenol group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows for various functional modifications, making it a versatile candidate for research in multiple scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves key hydrogen bonding interactions within the ATP binding site of the kinase . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . This can lead to cell cycle arrest, preventing cells from proliferating and dividing . The downstream effects include a reduction in tumor cell growth, making this compound potentially useful in cancer treatment .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has been shown to have cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor and anticancer agent.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which also exhibit significant biological activities.
Uniqueness
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol stands out due to its unique combination of a pyridine ring, pyrazolo[1,5-a]pyrimidine core, and phenol group. This combination allows for diverse functional modifications and applications in various fields, making it a versatile and valuable compound for scientific research.
Properties
IUPAC Name |
4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYUQICEWTGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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